molecular formula C25H24F4N4O5 B605051 A-485

A-485

カタログ番号: B605051
分子量: 536.5 g/mol
InChIキー: VRVJKILQRBSEAG-LFPIHBKWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A-485 is a first-in-class, highly selective catalytic inhibitor of the histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300. It competitively binds to the acetyl-CoA pocket of these enzymes, exhibiting low nanomolar potency (IC₅₀ = 15–30 nM) and >1,000-fold selectivity over other HATs (e.g., PCAF, MYST3) and non-epigenetic targets . Key findings include:

  • Mechanism: this compound reduces acetylation of histone H3 at lysine residues K18 and K27 (H3K18ac/H3K27ac), disrupting enhancer-promoter interactions and oncogenic transcription .
  • Therapeutic Efficacy: Demonstrates anti-proliferative effects in hematological cancers (e.g., MLL-rearranged AML), androgen receptor (AR)-positive prostate cancer, and growth hormone pituitary adenoma (GHPA) with tumor growth inhibition up to 54% in xenograft models .
  • Metabolic Impact: Suppresses lipogenesis and gluconeogenesis in vivo, reducing adipogenesis and hepatic lipid synthesis .

準備方法

合成経路:: A-485の合成経路には、その分子構造を構築するための特定の化学反応が含まれます。 残念ながら、詳細な合成経路は文献では広く利用されていません。 これは、その所望の特性を実現するために、慎重に設計された手順によって合成されます。

工業生産:: this compoundの大規模工業生産方法に関する情報は限られています。 通常、製薬会社はスケーラビリティ、費用対効果、純度のために合成経路を最適化します。 工業生産は、おそらくラボ規模の合成の修正を含むでしょう。

化学反応の分析

反応:: A-485は、p300に対する阻害活性のために、さまざまな化学反応に関与しています。 特定の反応は明示的に文書化されていませんが、タンパク質や核酸を含む他の分子との相互作用を起こす可能性があります。

一般的な試薬と条件:: this compound関連の反応で使用される試薬と条件は、状況によって異なります。 研究者は、その活性を調節するために、特定のバッファー、溶媒、触媒を使用する場合があります。 詳細な情報は機密情報です。

主要な生成物:: this compoundの主な機能は、p300媒介アセチル化を阻害することです。 その主な生成物は、遺伝子転写の抑制と細胞プロセスに対する下流効果です。

科学的研究の応用

Anti-inflammatory Applications

A-485 has been shown to alleviate acute liver injury by targeting inflammation-related signaling pathways. In a study involving LPS/GalN-stimulated mice, this compound administration resulted in:

  • Reduction of Histopathological Abnormalities : The compound improved survival rates and lowered plasma aminotransferases.
  • Inhibition of Pro-inflammatory Gene Expression : this compound significantly inhibited H3K27ac and H3K18ac at promoter regions of inflammatory genes, leading to decreased transcription and reduced leukocyte infiltration .

This suggests that this compound could be a potential therapeutic candidate for treating acute inflammatory diseases.

Metabolic Disease Management

Research indicates that this compound can regulate metabolic processes by inhibiting lipogenesis and gluconeogenesis. Key findings include:

  • Decreased Lipid Accumulation : In this compound-treated mice, lipid content and expression of lipogenic genes were significantly reduced.
  • Inhibition of Hepatic Glucose Production : this compound prevented the acetylation of FOXO1, leading to its degradation and reduced expression of gluconeogenic enzymes .

These mechanisms highlight this compound's potential in managing metabolic disorders such as obesity and type 2 diabetes.

Cancer Therapeutics

This compound has shown promise in various cancer models due to its ability to inhibit tumor growth:

  • Non-Small Cell Lung Cancer (NSCLC) : In combination with TRAIL (a pro-apoptotic agent), this compound enhanced cell death in both sensitive and resistant NSCLC cell lines. This combination was effective against 3D spheroid cultures of EGFR-TKI-resistant cells .
  • Growth Hormone-Producing Adenomas : The compound inhibited cell proliferation and the secretion of growth hormone by downregulating oncogenes involved in tumorigenesis, demonstrating its potential as a therapy for pituitary tumors .

Immune System Modulation

Recent studies have indicated that this compound can mobilize white blood cells selectively, which may have implications for treating diseases characterized by abnormal immune responses. This property could enhance the effectiveness of immunotherapies .

Data Summary

The following table summarizes key findings from studies on this compound:

Application AreaKey FindingsReferences
Anti-inflammatoryAlleviated liver injury; inhibited pro-inflammatory gene expression
Metabolic diseaseReduced lipid accumulation; inhibited hepatic glucose production
Cancer therapeuticsEnhanced apoptosis in NSCLC; inhibited growth hormone secretion in tumors
Immune system modulationMobilized white blood cells on demand

作用機序

A-485の作用機序には、p300のHAT活性を阻害することが含まれます。 それはヒストンやその他のタンパク質のアセチル化を阻害し、遺伝子転写に影響を与えます。 癌遺伝子(例:Pttg1、c-Myc)とシグナル伝達経路(例:PI3K/AKT/mTOR)の下方制御は、その抗腫瘍効果に貢献しています .

6. 類似化合物の比較

This compoundは、p300/CBPに対する選択性のためにユニークですが、他のHAT阻害剤が存在します。 注目すべき化合物には、C646とI-CBP112があります。 this compoundの独特の特性は、エピジェネティックな調節を研究するための貴重なツールとなっています。

類似化合物との比較

Biochemical and Structural Comparisons

Compound Target Core Structure IC₅₀ (CBP/p300) Acetyl-CoA Competitivity Selectivity
A-485 CBP/p300 HAT Spirooxazolidinedione 15–30 nM Competitive (KD = 15 nM) >1,000-fold over other HATs
iP300w CBP/p300 HAT Spirohydantoin ~1–5 nM* Competitive Similar to this compound
CPI-1612 CBP/p300 HAT Undisclosed ~500 nM Partially competitive Moderate selectivity
C646 CBP/p300 HAT Pyrazolone >10 µM Non-competitive Low selectivity
CCS1477 p300 Bromodomain Thienodiazepine N/A N/A Bromodomain-specific

Notes:

  • iP300w : Structurally related to this compound but replaces the spirooxazolidinedione with a spirohydantoin core, improving oral bioavailability and potency in CIC-DUX4 sarcoma (IC₅₀ = 0.003 µM vs. This compound’s IC₅₀ = 0.3 µM) .
  • Acetyl-CoA Sensitivity : this compound’s IC₅₀ shifts 29-fold under high acetyl-CoA (1.3 µM), whereas iP300w and CPI-1612 shift only 7× and 2×, respectively, indicating greater dependency on acetyl-CoA levels .
  • C646 : An early-generation inhibitor with poor cellular activity (IC₅₀ >10 µM), highlighting this compound’s superior potency .

Cellular and In Vivo Efficacy

Anti-Proliferative Activity in Cancer Models

Cancer Type This compound Efficacy iP300w/CPI-1612 Efficacy Key Findings
AR+ Prostate Cancer IC₅₀ = 0.1–1 µM; 54% tumor growth inhibition Not reported This compound suppresses AR signaling and c-Myc expression .
MLL-rearranged AML IC₅₀ = 0.5–1 µM; survival extension in vivo Not reported This compound depletes H3K27ac at oncogenic enhancers (e.g., CDK4/RB/E2F axis) .
CIC-DUX4 Sarcoma IC₅₀ = 0.3 µM iP300w IC₅₀ = 0.003 µM iP300w is 20-fold more potent, downregulating ETV1/4/5 .
NUT Midline Carcinoma IC₅₀ = 0.1–0.5 µM BET inhibitors (e.g., JQ1) This compound selectively inhibits BRD4-NUT oncogenic complexes .

Unique Mechanisms :

  • CCS1477 : Targets p300 bromodomain, reducing SOX10 protein stability post-transcriptionally, unlike this compound’s catalytic inhibition .
  • This compound vs. EP300 Knockdown: Mirrors transcriptional changes induced by PROTAC-based CBP/p300 degradation, confirming on-target specificity .

Clinical and Translational Insights

  • Tolerability : this compound shows minimal toxicity in mice (e.g., 9% transient body weight loss) , whereas iP300w’s in vivo profile remains understudied.
  • Combination Potential: Synergizes with BET inhibitors (e.g., JQ1) in NUT carcinoma and androgen deprivation therapy in prostate cancer .
  • Limitations : this compound’s efficacy is context-dependent; for example, it fails to inhibit MYC in MLL wild-type AML despite reducing H3K27ac .

生物活性

A-485 is a selective inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferase (HAT) domain, recognized for its role in regulating gene expression through acetylation of histones. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases.

This compound functions by inhibiting the HAT activity of p300 and CBP, which are critical for the acetylation of histones at specific lysine residues. The inhibition leads to a reduction in the transcriptional activation of various pro-inflammatory and oncogenic genes.

Key Findings from Research Studies

  • Inhibition of Inflammatory Responses : A study demonstrated that this compound significantly alleviated acute liver injury in an animal model by inhibiting the transcriptional activation of inflammation-related genes. This was evidenced by a decrease in H3K27ac and H3K18ac modifications at promoter regions of these genes, resulting in reduced leukocyte infiltration and M1 polarization in macrophages .
  • Antitumor Activity : this compound has shown promising results in various cancer models. Specifically, it inhibited tumor growth in castration-resistant prostate cancer xenografts and suppressed proliferation in hematological malignancies . Mechanistic studies revealed that this compound downregulated oncogenes involved in critical signaling pathways such as c-Myc and PI3K/AKT/mTOR, thereby inducing apoptosis and cell cycle arrest .
  • Selectivity and Potency : The compound exhibits high selectivity for p300/CBP with IC50 values of 2.6 nM for the CBP-bromodomain HAT-C/H3 domain and 9.8 nM for the p300-BHC domain, demonstrating over 1000-fold selectivity against other closely related HATs .

Case Study 1: Acute Liver Injury Model

In a controlled study using a lipopolysaccharide (LPS) and D-galactosamine (GalN) induced mouse model, this compound administration resulted in:

  • Histopathological Improvement : Reduced liver damage was observed.
  • Biochemical Markers : Significant decreases in plasma aminotransferases were noted.
  • Survival Rates : Enhanced survival rates in treated groups compared to controls.

Case Study 2: Prostate Cancer

In xenograft models of castration-resistant prostate cancer:

  • Tumor Growth Inhibition : this compound treatment led to significant reductions in tumor size.
  • Mechanistic Insights : RNA sequencing indicated downregulation of several oncogenes, correlating with reduced tumor proliferation.

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectReference
Anti-inflammatoryReduced liver injury markers
AntitumorInhibition of tumor growth
Gene Expression RegulationDownregulation of oncogenes
SelectivityIC50 values (p300/CBP)

Table 2: Mechanistic Pathways Affected by this compound

PathwayEffectImplication
PI3K/AKT/mTORDownregulationReduced cell survival
c-MycDownregulationInhibition of tumor progression
Inflammatory SignalingSuppressionAlleviation of acute liver injury

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of A-485 in inhibiting p300/CBP activity?

this compound competitively binds to the catalytic active site of p300/CBP, blocking acetyl-CoA binding and inhibiting histone acetyltransferase (HAT) activity. This reduces histone acetylation marks like H3K18ac and H3K27ac, which are critical for transcriptional activation. Structural studies (e.g., X-ray crystallography at 1.95 Å resolution) confirm that this compound inserts into the L1 loop of p300, forming hydrogen bonds critical for its specificity .

Q. What are the standard in vitro protocols for assessing this compound's efficacy in cancer cell lines?

  • Cell Viability Assays : Use CellTiter-Glo Luminescent Assay to measure IC50 values (e.g., 0.489 μM in GH3 cells) after 3–5 days of treatment .
  • Histone Acetylation Analysis : Perform Western blotting to quantify H3K18ac/H3K27ac reduction (e.g., EC50 of 73 nM in PC-3 cells) .
  • Cell Cycle Profiling : Use flow cytometry to detect G2/M phase arrest via cyclin B1 downregulation .

Q. How can researchers confirm the target specificity of this compound in cellular models?

  • Selectivity Screening : Compare this compound’s effects on p300/CBP versus other HATs (e.g., GCN5, PCAF) using TR-FRET assays. This compound shows >1,000-fold selectivity for p300/CBP over other HAT subfamilies .
  • Genetic Validation : Combine this compound treatment with CRISPR-mediated p300/CBP knockout. Correlated transcriptional changes (e.g., RNA-seq) confirm on-target effects .

Advanced Research Questions

Q. How can researchers design experiments to analyze genome-wide histone acetylation changes induced by this compound?

  • ChIP-seq : Profile H3K27ac occupancy before and after this compound treatment (e.g., 48-hour exposure in lymphoma cells) to identify enhancer regions affected .
  • EU-seq : Measure nascent transcription changes via metabolic RNA labeling (5-ethynyl uridine) to link acetylation loss to transcriptional output .
  • Data Integration : Overlay H3K27ac ChIP-seq with RNA-seq to distinguish direct transcriptional effects from secondary responses .

Q. What methodological considerations are critical when combining this compound with other therapeutic agents?

  • Synergy Testing : Use apoptosis assays (e.g., Annexin V staining) to evaluate combinatorial effects. For example, this compound enhances TRAIL-induced apoptosis in H1650 lung cancer cells .
  • Dose Optimization : Titrate this compound to sub-IC50 concentrations to avoid masking synergistic effects. Monitor H3K27ac levels to ensure target engagement .
  • Pathway Analysis : Employ phospho-proteomics or reverse-phase protein arrays to map crosstalk between p300/CBP inhibition and co-administered drugs (e.g., AR antagonists in prostate cancer) .

Q. How should contradictions in this compound’s efficacy across cancer lineages be addressed?

  • Lineage-Specific Profiling : Compare transcriptional responses (RNA-seq) in sensitive (e.g., hematologic malignancies) vs. resistant (e.g., melanoma) models. This compound’s efficacy correlates with dependency on AR or MYC transcriptional programs .
  • Functional Genomics : Perform CRISPR screens to identify resistance genes (e.g., antioxidant pathways in NSCLC) that mitigate this compound-induced oxidative stress .
  • Metabolic Context : Assess acetyl-CoA levels via LC-MS; tumors with high acetyl-CoA may require higher this compound doses to achieve HAT inhibition .

特性

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVJKILQRBSEAG-LFPIHBKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F4N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。